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molecular formula C16H25N3O B2749212 4-benzyl-N-butylpiperazine-1-carboxamide CAS No. 118133-23-6

4-benzyl-N-butylpiperazine-1-carboxamide

Cat. No. B2749212
M. Wt: 275.396
InChI Key: OTOSBGITZWLGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987132

Procedure details

A solution of 1.0 g of n-butyl isocyanate in 5 ml of tetrahydrofuran was added to a solution of 1.76 g of 1-benzylpiperazine in 20 ml of tetrahydrofuran with ice cooling. The mixture was stirred at room temperature for 2 hours and, then, concentrated under reduced pressure to give 2.8 g of crude 1-benzyl-4-butylaminocarbonylpiperazine. The intermediate was submitted to the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[CH2:8]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[CH2:8]([N:15]1[CH2:20][CH2:19][N:18]([C:6]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:7])[CH2:17][CH2:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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